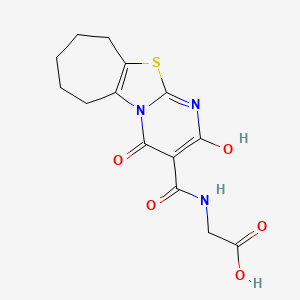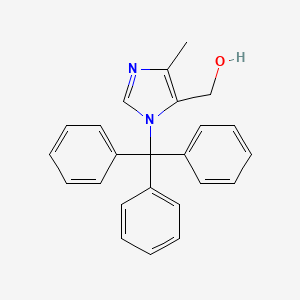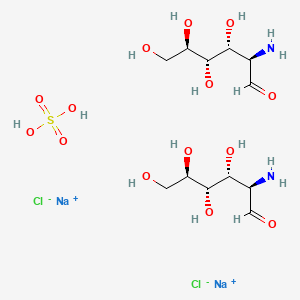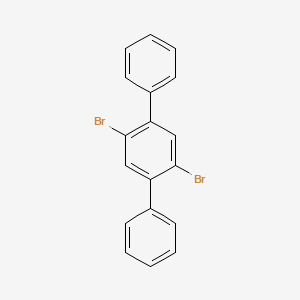
2',5'-Dibromo-1,1':4',1''-terphenyl
Overview
Description
2’,5’-Dibromo-1,1’:4’,1’‘-terphenyl is an organic compound with the molecular formula C18H12Br2 It is a derivative of terphenyl, where two bromine atoms are substituted at the 2’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dibromo-1,1’:4’,1’‘-terphenyl typically involves the bromination of 1,1’:4’,1’‘-terphenyl. One common method is the reaction of 1,1’:4’,1’‘-terphenyl with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2’ and 5’ positions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dibromo-1,1’:4’,1’‘-terphenyl can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of bromine and 1,1’:4’,1’'-terphenyl into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dibromo-1,1’:4’,1’'-terphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other groups.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted terphenyl derivatives can be obtained.
Coupling Products: Complex organic molecules with extended conjugation can be synthesized through coupling reactions.
Scientific Research Applications
2’,5’-Dibromo-1,1’:4’,1’'-terphenyl has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of brominated aromatic compounds and their biological activities.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dibromo-1,1’:4’,1’'-terphenyl involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications, such as coupling reactions or biological interactions.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dicyano-4,4’‘-dibromo-1,1’4’,1’'-terphenyl: This compound has cyano groups in addition to bromine atoms, which alters its reactivity and applications.
1,4-Dibromo-2,5-dimethylbenzene: A simpler brominated aromatic compound used in similar types of reactions.
4,4’‘-Dibromo-1,1’4’,1’'-terphenyl: Another brominated terphenyl derivative with different substitution patterns.
Uniqueness
2’,5’-Dibromo-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties.
Properties
IUPAC Name |
1,4-dibromo-2,5-diphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAITJPOGULPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Br)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)

![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
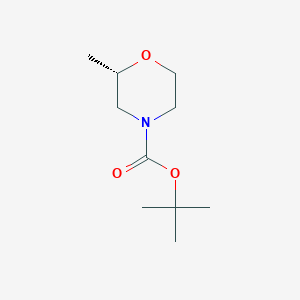
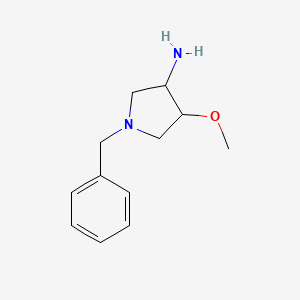
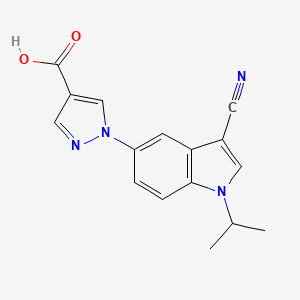
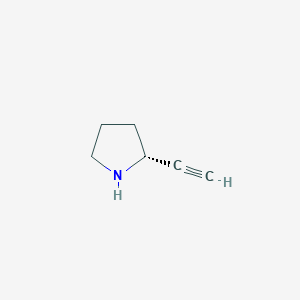
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)
